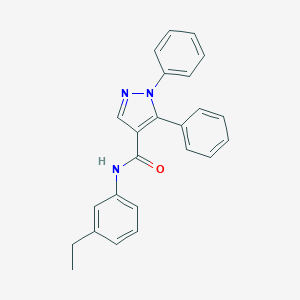

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as EPTC, is a pre-emergent herbicide that is widely used in agriculture to control weeds. EPTC is a member of the thiadiazole family, which is known for its herbicidal properties. The compound was first synthesized in the 1960s and has been used as a herbicide ever since.

Wirkmechanismus

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide works by inhibiting the germination of weed seeds. It does this by interfering with the synthesis of lipids in the seed coat, which is necessary for germination to occur. N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide also disrupts the cell division process in the roots of germinating seeds, which further inhibits growth.

Biochemical and Physiological Effects:

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near bodies of water. N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is metabolized in the liver and excreted in the urine. Studies have shown that N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can cause liver damage in rats at high doses, but the relevance of these findings to humans is unclear.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful tool for studying the effects of herbicides on plant growth and development. It is relatively inexpensive and easy to obtain. However, N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is not effective against all weed species, and its use can lead to the development of herbicide-resistant weeds.

Zukünftige Richtungen

Future research on N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide could focus on its potential as an anti-cancer agent. Studies could explore the mechanism of action of N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide on cancer cells and its effectiveness in treating different types of cancer. Additionally, research could be conducted on the development of new herbicides based on the structure of N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. These herbicides could be designed to be more effective against a broader range of weed species and less likely to lead to herbicide resistance.

Synthesemethoden

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be synthesized by reacting 3-ethylphenyl isothiocyanate with methyl hydrazine and carbon disulfide. The resulting product is then treated with acetic anhydride to yield N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. The synthesis of N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is relatively straightforward and can be carried out in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its herbicidal properties. It is commonly used to control weeds in corn, soybean, and potato crops. In addition to its use as a herbicide, N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has also been studied for its potential as an anti-cancer agent. Studies have shown that N-(3-ethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy.

Eigenschaften

Molekularformel |

C12H13N3OS |

|---|---|

Molekulargewicht |

247.32 g/mol |

IUPAC-Name |

N-(3-ethylphenyl)-4-methylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C12H13N3OS/c1-3-9-5-4-6-10(7-9)13-12(16)11-8(2)14-15-17-11/h4-7H,3H2,1-2H3,(H,13,16) |

InChI-Schlüssel |

RROJXZTZLOPVKZ-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(N=NS2)C |

Kanonische SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=C(N=NS2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Methylphenyl)-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286869.png)

![3-(3-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286872.png)

![3-(3-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286875.png)

![6-(2,3-Dimethoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286876.png)

![6-[1,1'-Biphenyl]-4-yl-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286877.png)

![6-(2,4-Dimethylphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286880.png)

![[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2,5-dimethylphenyl ether](/img/structure/B286887.png)

![3-(4-chlorobenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286890.png)

![3-(4-Chlorobenzyl)-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286892.png)

![3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B286893.png)

![2-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B286895.png)